molecular formula C11H17N B082024 N,N,2,4,6-Pentamethylaniline CAS No. 13021-15-3

N,N,2,4,6-Pentamethylaniline

Cat. No.: B082024
CAS No.: 13021-15-3
M. Wt: 163.26 g/mol
InChI Key: JZBZLRKFJWQZHU-UHFFFAOYSA-N
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Description

N,N,2,4,6-Pentamethylaniline participates in condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α -D-glucopyranosyl chloride with benzyl alcohol to yield an oximino glycoside.

Scientific Research Applications

  • Ipso-Attack in Nitration of Aromatic Amines : N,N,2,4,6-Pentamethylaniline undergoes ipso-attack at the 4-position to form a stable intermediate in nitric acid, which is crucial in organic synthesis (Helsby & Ridd, 1983).

  • Nuclear Polarisation in Nitration Reactions : The reactions of this compound with nitric acid were studied using 15N NMR spectroscopy, highlighting its role in understanding the mechanisms of nitration reactions (Clemens et al., 1985).

  • Optical Imaging and Drug Delivery : this compound's derivatives, specifically cyanine chromophores, are used in fluorescence-based applications for optical imaging and drug delivery (Gorka, Nani, & Schnermann, 2018).

  • Liquid-Liquid Extraction of Palladium(II) : this compound derivatives are utilized in the extractive separation of palladium(II) from hydrochloric acid medium, important in analytical chemistry and metallurgy (Lokhande, Anuse, & Chavan, 1998).

  • Peroxidase Action Studies : The compound is used in studies related to peroxidase action, aiding in understanding enzymatic reactions and oxidation processes (Saunders & Stark, 1967).

  • Structural and Spectroscopic Properties Study : In research on the properties of certain nitro-diphenylamine derivatives, the structural properties of compounds similar to this compound are analyzed, contributing to the field of material science (Forlani et al., 1990).

  • Pharmacological Activity Research : The synthesis and research of derivatives similar to this compound are explored for potential pharmacological applications, including anti-inflammatory and analgesic activities (Isaev et al., 2014).

  • Biodegradation and Biotransformation of Explosives : Studies in the metabolism of toxic compounds by microorganisms include the use of this compound derivatives, aiding in environmental management and pollutant degradation (Rylott, Lorenz, & Bruce, 2011).

  • DNA Damage Evaluation : The compound is used in studies evaluating the genotoxic and potentially carcinogenic effects of certain aniline derivatives, contributing to the field of toxicology and public health (Przybojewska, 1997).

Safety and Hazards

“N,N,2,4,6-Pentamethylaniline” is classified as a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N,N,2,4,6-Pentamethylaniline is a chemical compound that has been used in the synthesis of an oximino glycoside . The primary target of this compound is the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride .

Mode of Action

This compound interacts with its target through a condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water. In this case, the condensation of this compound with the dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride results in the formation of an oximino glycoside .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of an oximino glycoside . This glycoside can then be reduced with lithium aluminum hydride to yield benzyl 2-amino-2-deoxy-α-D-gluco- and -mannopyranoside hydrochloride

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 213-215 °c and a density of 0907 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of the oximino glycoside

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of the condensation reaction in which the compound participates . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other chemicals in the environment.

Properties

IUPAC Name

N,N,2,4,6-pentamethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-6-9(2)11(12(4)5)10(3)7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBZLRKFJWQZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156412
Record name N,N,2,4,6-Pentamethylbenzenamine
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13021-15-3
Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name 13021-15-3
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Record name N,N,2,4,6-Pentamethylbenzenamine
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Record name N,N,2,4,6-Pentamethylaniline
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Synthesis routes and methods

Procedure details

To a mixture of THF (20 mL) and dimethylamine (20 mL, 40% wt in water) at 0° C. was added 2,4,6-trimethylbenzyl chloride (5 g, 29.64 mmol). The mixture was allowed to warm up to room temperature and stirred for 4 h before THF was evaporated and the aqueous residue was extracted with ether. The organic layer was worked up and concentrated as usual to give 2,4,6-trimethylphenyl-dimethylamine in quantitative yleld. This compound was then nitrated and the resulted nitro compound reduced to the corresponding aniline as demonstrated in Example 14.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reaction of N,N,2,4,6-Pentamethylaniline with nitric acid?

A1: Unlike simpler anilines, this compound undergoes nitration via an ipso attack mechanism []. This means the nitro group initially substitutes one of the existing methyl groups on the aromatic ring instead of directly attaching to the ring itself. This leads to the formation of an ipso-intermediate, which can be observed using ¹⁵N NMR spectroscopy.

Q2: How does ¹⁵N NMR spectroscopy provide insights into the ipso attack mechanism?

A2: The use of ¹⁵N-labelled nitric acid (H¹⁵NO₃) and ¹⁵N-labelled this compound in separate experiments allows researchers to track the fate of the nitrogen atoms throughout the reaction using ¹⁵N NMR. For instance, the appearance of a strong emission signal for the ¹⁵NO₂ group at the beginning of the reaction confirms the formation of the ipso-intermediate []. Additionally, observing signal enhancements or emissions due to nitrogen exchange between the ipso-intermediate and nitric acid provides valuable information about the reaction dynamics.

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